3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid
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Overview
Description
- PD-144418, also known as 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is an organic compound.
- Its chemical formula is C18H22N2O.
- PD-144418 acts as a selective agonist for the sigma-1 receptor .
Mechanism of Action
Target of Action
PD 144418 Oxalate is a highly potent and selective ligand for the sigma 1 (σ1) receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) . It plays a crucial role in several central nervous system (CNS) disorders, including depression and schizophrenia .
Mode of Action
PD 144418 Oxalate interacts with the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1, indicating a very high affinity . It has a much lower affinity for the σ2 receptor, with a Ki value of 1377 nM .
Biochemical Pathways
It has been observed that pd 144418 oxalate can reverse the n-methyl-d-aspartate (nmda)-induced increase in cyclic gmp (cgmp) in rat cerebellar slices . This suggests that σ1 sites may be important in the regulation of glutamate-induced actions .
Result of Action
PD 144418 Oxalate has been reported to antagonize mescaline-induced scratching in mice following intraperitoneal administration . It also attenuates cocaine-induced hyperactivity in mice . These results suggest that PD 144418 Oxalate may have potential antipsychotic activity .
Biochemical Analysis
Biochemical Properties
PD 144418 Oxalate is a selective σ1 ligand, displaying high selectivity . It exhibits no other significant activity at a wide range of other receptors, ion channels, and enzymes
Cellular Effects
PD 144418 Oxalate has been reported to have effects on various types of cells and cellular processes
Dosage Effects in Animal Models
The effects of PD 144418 Oxalate vary with different dosages in animal models
Preparation Methods
- Synthetic routes and reaction conditions for PD-144418 are not widely documented in the literature.
- Industrial production methods may involve proprietary processes.
Chemical Reactions Analysis
- PD-144418 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- PD-144418 has potential applications in various fields:
Chemistry: As a ligand for the sigma-1 receptor, it contributes to research on receptor function and ligand interactions.
Biology: It may be used to study cellular processes involving the sigma-1 receptor.
Medicine: PD-144418’s antipsychotic activity suggests relevance in mental health research.
Comparison with Similar Compounds
- PD-144418’s uniqueness lies in its high affinity and selectivity for the sigma-1 receptor.
- Similar compounds are not explicitly listed in the available literature .
Properties
CAS No. |
154130-99-1 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
InChI Key |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Synonyms |
1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |
Origin of Product |
United States |
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